l-Pipecolic acid l-Pipecolic acid Pipecolic acid is a piperidinemonocarboxylic acid in which the carboxy group is located at position C-2. It is a conjugate acid of a pipecolate.
Pipecolic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Pipecolic acid is a natural product found in Angelica gigas, Slafractonia leguminicola, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 3105-95-1
VCID: VC21537785
InChI: InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
SMILES: C1CCNC(C1)C(=O)O
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

l-Pipecolic acid

CAS No.: 3105-95-1

Cat. No.: VC21537785

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

l-Pipecolic acid - 3105-95-1

CAS No. 3105-95-1
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name piperidine-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)
Standard InChI Key HXEACLLIILLPRG-UHFFFAOYSA-N
Isomeric SMILES C1CCN[C@@H](C1)C(=O)O
SMILES C1CCNC(C1)C(=O)O
Canonical SMILES C1CCNC(C1)C(=O)O
Melting Point 264 °C

Chemical Properties and Structure

L-pipecolic acid (C₆H₁₁NO₂) has a molecular weight of 129.16 g/mol and features a piperidine ring with a carboxylic acid group at the C2 position . The L-isomer has specific stereochemistry with a negative optical rotation.

The compound exhibits the following physicochemical properties:

PropertyValue
Melting point272°C (literature)
Optical rotation-27.5° (c=5, H₂O, 24°C)
Boiling point239.22°C (estimate)
Density1.1426 (estimate)
Physical formWhite to light yellow fine crystalline powder
SolubilitySoluble in water
pKa2.28 (at 25°C)

L-pipecolic acid exists as a zwitterion at physiological pH, with the carboxylic acid group deprotonated and the nitrogen atom protonated . This property contributes to its high water solubility and influences its biological activity. The compound's cyclic structure distinguishes it from linear amino acids and contributes to its unique chemical and biological properties.

Biological Functions

Role in the Central Nervous System

L-pipecolic acid plays significant roles in the mammalian central nervous system. It is involved in synaptic transmission and has been implicated in various neurological processes . Research indicates a relationship between L-pipecolic acid and N-methyl-D-aspartate (NMDA) receptors, suggesting potential neuromodulatory functions .

The compound's involvement in neurological processes has prompted investigations into its role in various neurological conditions. Abnormal levels of L-pipecolic acid have been associated with certain forms of epilepsy, indicating its importance in maintaining normal brain function .

Role in Plant Defense

In plants, L-pipecolic acid serves as a defense metabolite and is essential for systemic acquired resistance (SAR) . SAR is a broad-spectrum, long-lasting immune response that develops in distal plant tissues following local infection. L-pipecolic acid functions as a signaling compound in this process, helping plants develop resistance against pathogens.

The compound naturally occurs in various plant materials including seeds, malt, edible mushrooms, and fruits . Its distribution across different plant tissues suggests diverse biological roles beyond defense signaling, though these functions are still being elucidated by ongoing research.

Biosynthesis and Metabolism

In mammals, L-pipecolic acid is primarily derived from the metabolism of L-lysine. The conversion involves several enzymatic steps, with lysine cyclodeaminase (LCD) playing a key role in catalyzing the direct conversion of L-lysine to L-pipecolic acid . This reaction represents a significant pathway in lysine catabolism.

Defects in L-pipecolic acid catabolism have been implicated in several metabolic disorders including hyperpipecolic acidemia, cerebro-hepato-renal syndrome, neonatal onset adrenoleukodystrophy, and infantile Refsum disease . These conditions are characterized by elevated levels of L-pipecolic acid in body fluids, suggesting impaired enzymatic processing of this compound.

The protein CRYM (μ-crystallin), which also functions as a thyroid hormone-binding protein, is involved in the pipecolic acid pathway . This dual function suggests interesting connections between L-pipecolic acid metabolism and thyroid hormone regulation, though the exact mechanisms warrant further investigation.

Production Methods

Biocatalytic Syntheses

Researchers have developed efficient biocatalytic approaches for L-pipecolic acid synthesis as alternatives to traditional chemical methods. One study reported two ex vivo strategies using purified and immobilized enzymes :

  • The first approach coupled a transaminase capable of lysine ε-deamination with a novel pyrroline-5-carboxylate reductase, achieving 60% conversion at the 50 mM scale with free enzymes and in situ recycling of the cofactor .

  • The second strategy combined pyrroline-5-carboxylate reductase with lysine-6-dehydrogenase in a redox-neutral system. This bienzymatic system, with catalytic amounts of free cofactor, yielded >99% conversion to pipecolic acid in batch conditions .

The second system was further optimized through co-immobilization of both enzymes for application as a packed-bed reactor in continuous flow. This setup achieved a molar conversion of >99% with a 30-minute residence time and a space-time yield up to 2.5 g L⁻¹ h⁻¹ . The sustainability of this production method was enhanced through a catch-and-release strategy for product purification and recovery/recycling of the cofactor.

Metabolic Engineering Approaches

Metabolic engineering offers another promising approach for L-pipecolic acid production. Researchers have developed a strain of Escherichia coli capable of producing L-pipecolic acid directly from glucose . This approach involved:

  • Constructing a metabolic pathway from L-lysine to L-pipecolic acid by introducing lysine cyclodeaminase (LCD) .

  • Amplifying L-lysine metabolic flux from glucose through plasmid-based overexpression of dapA, lysC, and lysA genes under the control of a strong trc promoter .

  • Rebalancing intracellular pyridine nucleotide concentration by expressing the pntAB gene encoding transhydrogenase, which elevated the proportion of LCD with bound NAD⁺ and significantly enhanced L-pipecolic acid production .

Optimization of fermentation conditions, including Fe²⁺ and surfactant concentrations, resulted in 5.33 g/L L-pipecolic acid production with a yield of 0.13 g/g of glucose via fed-batch cultivation . This demonstrates the potential of metabolic engineering for efficient and sustainable production of L-pipecolic acid at industrial scales.

Applications

Pharmaceutical Applications

L-pipecolic acid serves as an important chiral building block in pharmaceutical synthesis . Its unique cyclic structure makes it a valuable precursor for developing various drugs, particularly those containing piperidine rings. The compound's involvement in neurological functions also suggests potential applications in developing therapeutics targeting neurological disorders.

The pharmaceutical industry utilizes L-pipecolic acid primarily as an intermediate in the synthesis of complex drug molecules . Its well-defined stereochemistry is particularly valuable in the development of chiral pharmaceuticals, where precise spatial configurations are critical for biological activity.

Other Industrial Uses

Beyond pharmaceuticals, L-pipecolic acid finds applications in various industrial processes. It serves as a building block in the synthesis of specialized chemicals and materials. The compound's biological roles also suggest potential applications in agricultural science, particularly in developing crop protection strategies based on its functions in plant defense .

The development of efficient production methods, as described in section 5, has expanded the potential industrial applications of L-pipecolic acid by making it more accessible at commercial scales. As production technologies continue to advance, new applications are likely to emerge across different sectors.

Related Disorders

Several metabolic disorders are associated with abnormal L-pipecolic acid metabolism. These include:

  • Hyperpipecolic acidemia: Characterized by elevated levels of L-pipecolic acid in body fluids .

  • Cerebro-hepato-renal syndrome (Zellweger syndrome): A severe congenital disorder affecting the brain, liver, and kidneys, associated with abnormal pipecolic acid metabolism .

  • Neonatal onset adrenoleukodystrophy: A genetic disorder affecting the adrenal glands and white matter of the nervous system, with altered pipecolic acid levels .

  • Infantile Refsum disease: A peroxisomal biogenesis disorder with elevated pipecolic acid levels among other biochemical abnormalities .

These disorders highlight the importance of normal L-pipecolic acid metabolism for human health and provide valuable insights into the compound's biological significance. Research into these conditions continues to illuminate the complex roles of L-pipecolic acid in human physiology.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator